3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
3-Bromo-4’-trifluoromethyl-biphenyl is an organic compound with the molecular formula C13H8BrF3 It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-trifluoromethyl-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide (3-bromo-biphenyl) reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl boronic acid (4’-trifluoromethyl-phenylboronic acid) transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biphenyl product.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-trifluoromethyl-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium amide or thiourea, with reactions conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Substitution: Products include 3-amino-4’-trifluoromethyl-biphenyl and 3-thio-4’-trifluoromethyl-biphenyl.
Oxidation: Products include 3-bromo-4’-trifluoromethyl-biphenyl ketones or alcohols.
Reduction: The major product is biphenyl with a trifluoromethyl group at the 4’-position.
Scientific Research Applications
3-Bromo-4’-trifluoromethyl-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-4’-trifluoromethyl-biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-α,α,α-trifluorotoluene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Comparison: 3-Bromo-4’-trifluoromethyl-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C13H8BrF3 |
---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
1-bromo-3-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8BrF3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |
InChI Key |
VJKODVDQMAYRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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